molecular formula C14H24F6N2O6S2 B6297070 N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide CAS No. 1616483-28-3

N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide

Cat. No. B6297070
CAS RN: 1616483-28-3
M. Wt: 494.5 g/mol
InChI Key: DGSFCMKXPRSGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide” is a chemical compound with the molecular formula C14H24F6N2O6S2 and a molecular weight of 494.46 . It is a liquid at 20°C and should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the air .


Physical And Chemical Properties Analysis

This compound has a specific gravity of 1.37 and a refractive index of 1.44 . It appears as a colorless to light yellow to light orange clear liquid .

Scientific Research Applications

Accelerating Agents in Polymer Chemistry

Tertiary aromatic amines, including structures similar to the target compound, are known to act as accelerators in the curing of acrylic resins. This process is critical in the development of materials like denture resins and acrylic bone cements, where the kinetics, mechanism, and activation energy of the reaction play a vital role. The temperature of the surroundings significantly affects the curing parameters, underlining the importance of selecting suitable activators to mitigate thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Sustainable Materials from Plant Biomass

The search for sustainable alternatives to non-renewable resources has led to the development of new generations of polymers and functional materials derived from plant biomass, such as hexose carbohydrates and lignocellulose. Compounds with functionalities similar to the target compound could potentially serve as intermediates or catalysts in the synthesis of monomers and polymers from 5-Hydroxymethylfurfural (HMF) and its derivatives, offering a greener pathway for the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Organic Synthesis and Catalysis

N-halo reagents, which include functionalities related to the target compound, are utilized in a wide array of organic transformations. These include oxidation reactions, halogenation, acylation, and epoxidation, among others. The synthesis of new N-halo reagents and their application in organic synthesis underscores the versatility and importance of these compounds in facilitating complex chemical transformations (Kolvari et al., 2007).

Antioxidant Capacity and Molecular Interactions

The ABTS/PP decolorization assay, relevant in evaluating the antioxidant capacity of compounds, involves reaction pathways that could be influenced by the molecular interactions of compounds similar to the target chemical. Understanding these interactions can provide insights into the specificity and relevance of oxidative products, highlighting the complex chemistry involved in assessing antioxidant properties (Ilyasov et al., 2020).

Safety and Hazards

This compound can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs . Contaminated clothing should be removed and washed before reuse .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24NO2.C2F6NO4S2/c1-6-7-8-13(4,5)9-10-15-12(14)11(2)3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2,6-10H2,1,3-5H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSFCMKXPRSGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(C)CCOC(=O)C(=C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F6N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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